

The Arylindolylmaleimide PDA-66: A Technical Guide to its Antiproliferative Properties

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Compound of Interest

Compound Name: Antiproliferative agent-66

Cat. No.: B15603515

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Abstract

PDA-66 is a synthetic arylindolylmaleimide that has emerged as a potent antiproliferative agent with significant potential in oncology research. As a structural analogue of the glycogen synthase kinase 3 β (GSK3 β) inhibitor SB216763, PDA-66 distinguishes itself by exhibiting a distinct mechanism of action. Rather than significantly inhibiting GSK3 β , its primary mode of antineoplastic activity is the depolymerization of microtubules, leading to mitotic arrest and subsequent apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of PDA-66, with a focus on its mechanism of action and the experimental methodologies used to characterize its effects.

Chemical Structure and Properties

PDA-66 is characterized by a core structure featuring a maleimide group linked to a bicyclic indole ring and an aromatic moiety. Its systematic name is 3-(1-(4-acetylphenyl)-2-methyl-1H-indol-3-yl)-4-methyl-1H-pyrrole-2,5-dione.

Chemical Structure of PDA-66:

Caption: Chemical structure of PDA-66.

Property	Value	Source
Molecular Formula	C29H23N3O3	Calculated
Molecular Weight	461.51 g/mol	Calculated
Appearance	White to off-white solid	Inferred
Solubility	Soluble in DMSO	[1]
Storage	Store at -20°C as a stock solution (e.g., 10 mM in DMSO)	[1]

Antiproliferative Activity

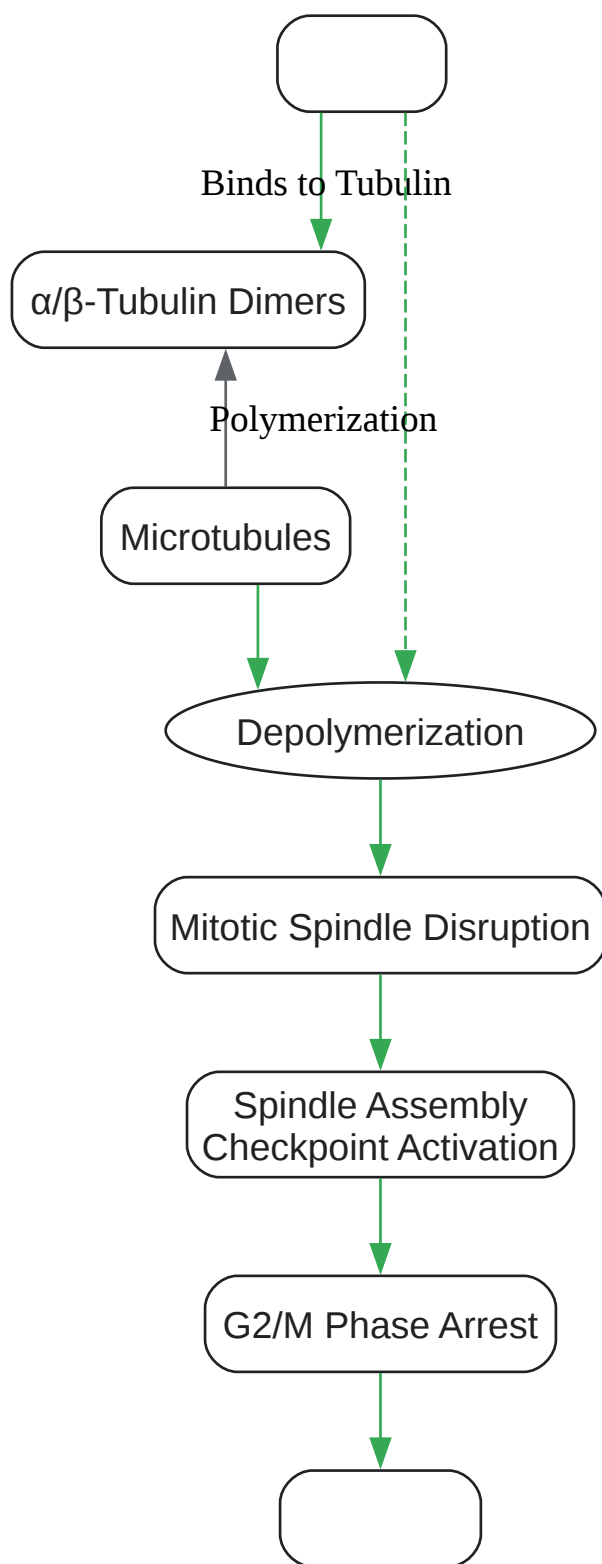
PDA-66 has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its efficacy is particularly noted in hematological malignancies and solid tumors.

Cell Line	Cancer Type	IC50 (72h)	Source
SEM	B-cell Acute Lymphoblastic Leukemia	0.41 μ M	[2]
RS4;11	B-cell Acute Lymphoblastic Leukemia	1.28 μ M	[2]
Jurkat	T-cell Acute Lymphoblastic Leukemia	\sim 1 μ M	[2]
MOLT4	T-cell Acute Lymphoblastic Leukemia	\sim 1 μ M	[2]
Canine Lymphoma (CLBL-1, CLBL-1M)	B-cell Lymphoma	5-10 μ M (significant inhibition)	[3]
Human Prostate Cancer (PC3, DU145, LNCaP)	Prostate Cancer	Low micromolar range	[3]
Canine Prostate Cancer (CT1258)	Prostate Cancer	Low micromolar range	[3]

Mechanism of Action: Microtubule Depolymerization and Mitotic Arrest

The primary mechanism underlying the antiproliferative activity of PDA-66 is its ability to disrupt microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, particularly in the formation of the mitotic spindle.

By inducing the depolymerization of microtubules, PDA-66 prevents the proper formation and function of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.



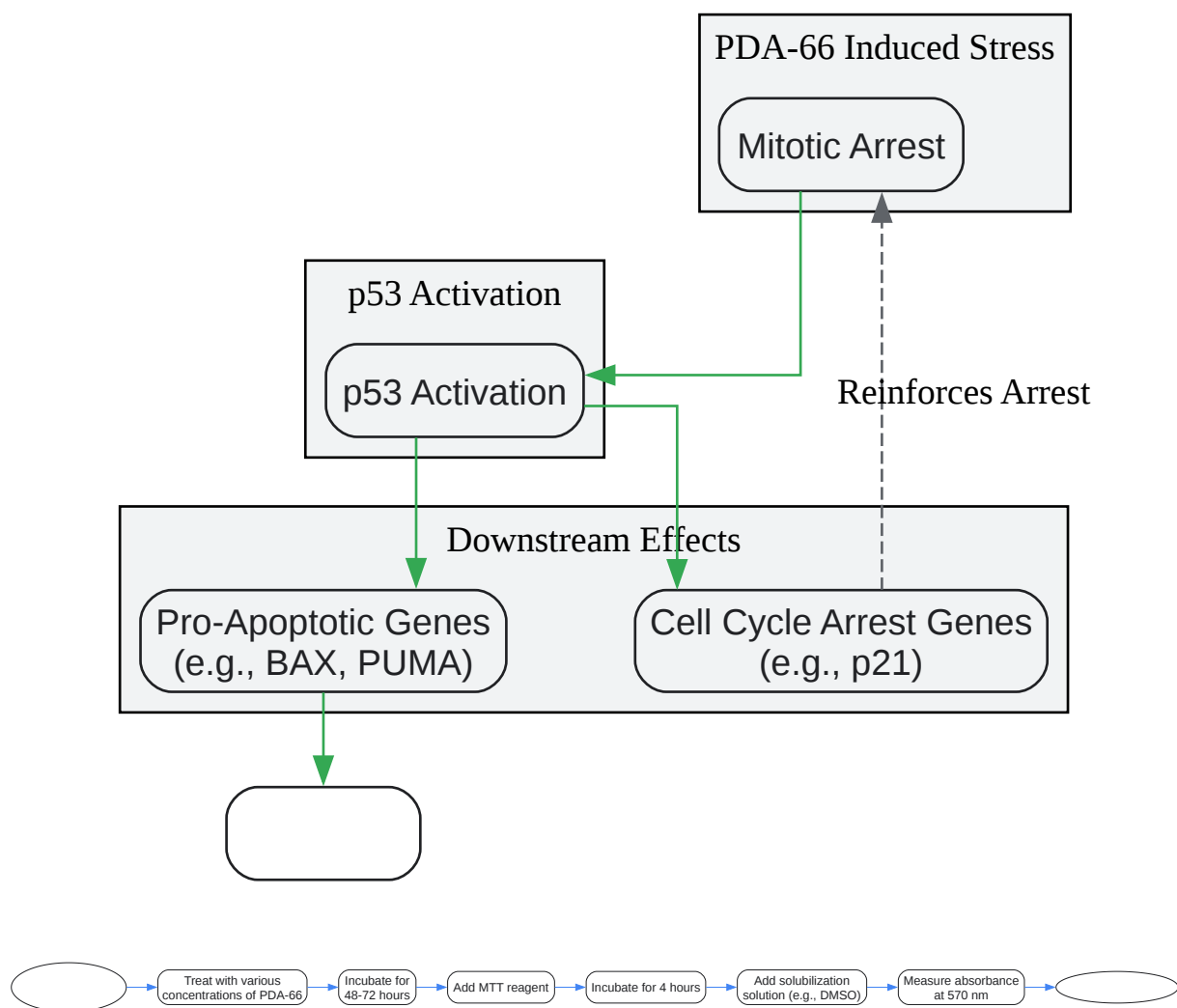
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Caption: Mechanism of action of PDA-66 leading to apoptosis.

Role of the p53 Signaling Pathway

Transcriptomic analyses have revealed that the p53 signaling pathway is a key mediator of the antitumor effects of PDA-66.[3] The disruption of the mitotic spindle and the resulting genomic instability are potent stressors that can activate the p53 tumor suppressor protein.

Activated p53 can transcriptionally regulate a host of downstream target genes involved in cell cycle arrest and apoptosis, thereby amplifying the cytotoxic effects of PDA-66.



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